An In-depth Technical Guide to Isoquinolin-7-YL Trifluoromethanesulfonate: Synthesis, Properties, and Applications in Modern Organic Synthesis
An In-depth Technical Guide to Isoquinolin-7-YL Trifluoromethanesulfonate: Synthesis, Properties, and Applications in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Isoquinolin-7-YL trifluoromethanesulfonate, a versatile building block in contemporary organic synthesis. With the CAS Number 135361-30-7, this compound serves as a key intermediate for the introduction of the isoquinoline moiety, a privileged scaffold in medicinal chemistry. We will delve into its synthesis, chemical properties, and its pivotal role in carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the discovery and development of novel therapeutic agents.
Core Compound Specifications
| Property | Value |
| CAS Number | 135361-30-7 |
| Molecular Formula | C₁₀H₆F₃NO₃S |
| Molecular Weight | 277.22 g/mol |
| IUPAC Name | isoquinolin-7-yl trifluoromethanesulfonate |
| Synonyms | 7-Isoquinolyl trifluoromethanesulfonate, 7-(Trifluoromethylsulfonyloxy)isoquinoline |
The Synthetic Pathway: From 7-Hydroxyisoquinoline to a Versatile Electrophile
The synthesis of Isoquinolin-7-YL trifluoromethanesulfonate hinges on the activation of the hydroxyl group of 7-hydroxyisoquinoline. The trifluoromethanesulfonyl group (triflate) is an exceptional leaving group, rendering the C7 position of the isoquinoline ring highly susceptible to nucleophilic attack in the presence of a suitable catalyst. The transformation is typically achieved through the reaction of 7-hydroxyisoquinoline with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.
The rationale behind this synthetic choice lies in the superior leaving group ability of the triflate anion (CF₃SO₃⁻), which is a consequence of the strong electron-withdrawing nature of the three fluorine atoms, stabilizing the negative charge. This high reactivity makes aryl triflates, such as the title compound, excellent electrophilic partners in a variety of cross-coupling reactions.
Experimental Protocol: Synthesis of Isoquinolin-7-YL Trifluoromethanesulfonate
This protocol describes a general and reliable method for the synthesis of Isoquinolin-7-YL trifluoromethanesulfonate from 7-hydroxyisoquinoline.
Materials:
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7-Hydroxyisoquinoline (1.0 eq)
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Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)
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Pyridine (2.0 eq) or another suitable non-nucleophilic base
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Anhydrous dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-hydroxyisoquinoline (1.0 eq) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Addition of Base: Add pyridine (2.0 eq) to the cooled solution and stir for 10-15 minutes. The base is crucial to neutralize the triflic acid byproduct formed during the reaction.
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Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the reaction mixture via a syringe. The addition should be slow to control the exothermic reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Isoquinolin-7-YL trifluoromethanesulfonate.
Spectroscopic Characterization
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¹H NMR: The aromatic protons of the isoquinoline ring would appear in the downfield region (typically δ 7.5-9.0 ppm). The triflate group, being electron-withdrawing, would cause a slight downfield shift of the protons on the same ring, particularly H6 and H8.
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¹³C NMR: The carbon atom attached to the triflate group (C7) would show a characteristic downfield shift. The quaternary carbon of the trifluoromethyl group would appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.
Applications in Cross-Coupling Reactions: A Gateway to Novel Isoquinoline Derivatives
The primary utility of Isoquinolin-7-YL trifluoromethanesulfonate lies in its application as an electrophile in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in modern drug discovery, enabling the efficient construction of complex molecular architectures.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.[2] Isoquinolin-7-YL trifluoromethanesulfonate can be effectively coupled with a wide range of aryl- and heteroarylboronic acids or their esters to synthesize 7-arylisoquinolines. These products are of significant interest in medicinal chemistry due to the prevalence of the biaryl scaffold in bioactive molecules.
Illustrative Reaction Scheme:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties. Isoquinolin-7-YL trifluoromethanesulfonate can be reacted with a diverse range of amines to produce 7-aminoisoquinoline derivatives.
Illustrative Reaction Scheme:
Safety and Handling
Aryl trifluoromethanesulfonates are generally stable compounds but should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7] Triflic anhydride, the reagent used for its synthesis, is highly corrosive and reacts violently with water; therefore, it must be handled with extreme caution under anhydrous conditions.
Conclusion
Isoquinolin-7-YL trifluoromethanesulfonate is a highly valuable and versatile building block for the synthesis of a wide array of 7-substituted isoquinoline derivatives. Its facile preparation from 7-hydroxyisoquinoline and its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, make it an indispensable tool for medicinal chemists and researchers in drug discovery. The ability to readily introduce diverse functionalities at the 7-position of the isoquinoline core opens up vast possibilities for the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
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PubChem. (n.d.). Isoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 7-Isoquinolinol. Retrieved from [Link]
- Magyar, C. L., et al. (2019). Triflic Anhydride Mediated Synthesis of 3,4- Dihydroquinazolines: A Three-Component One-Pot Tandem Procedure. Organic & Biomolecular Chemistry, 17(31), 7439-7448.
- Saikia, A. K., Ghosh, P., & Kautarya, A. K. (2016). Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. The Royal Society of Chemistry.
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ResearchGate. (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
- Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses, 54, 79.
- TCI Chemicals. (2021). Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. TCIMAIL, 186.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Mosey, R. A., et al. (2019). Triflic anhydride mediated synthesis of 3,4-dihydroquinazolines: a three-component one-pot tandem procedure. Organic & Biomolecular Chemistry, 17(31), 7439-7448.
- Scott, J. S., & Williams, J. M. (2002). Palladium-catalysed cross-coupling reactions in the synthesis of pharmaceuticals. Chemical Society Reviews, 31(5), 261-274.
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ResearchGate. (2012). Yields of 27 obtained during optimisation of the Buchwald- Hartwig coupling of 24 with aniline. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Supporting Information: Triggered and Monitored Drug Release from Bifunctional Hybrid Nanocomposites Electronic Supplementary Ma. Retrieved from [Link]
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ResearchGate. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. Retrieved from [Link]
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National MagLab. (2008). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved from [Link]
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PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]
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ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling reaction with phenylboronic acid. Retrieved from [Link]
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SpectraBase. (n.d.). Trifluoromethanesulfonic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7-sulfonamide. Retrieved from [Link]
